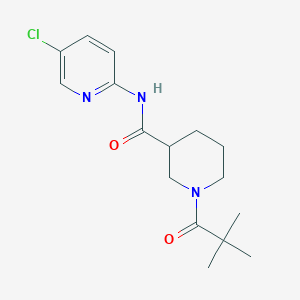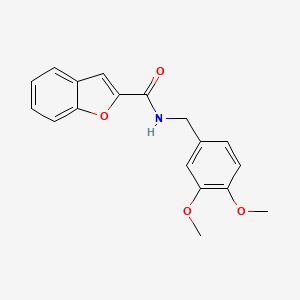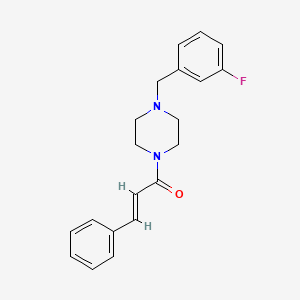![molecular formula C18H15ClN2O B5292104 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole, also known as CDIM-8, is a small molecule that has shown promising results in various scientific research studies. CDIM-8 is a benzimidazole derivative that has been synthesized through a multi-step process and has been found to have potential applications in the fields of cancer research, infectious diseases, and inflammation.
作用機序
The mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole is not fully understood, but it is believed to act through several pathways. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has been found to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of the STAT3 pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation and cancer development. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been found to induce the expression of p53, a tumor suppressor protein that is involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified for specific applications. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been found to have low toxicity in vitro and in vivo, which makes it a promising candidate for further research.
However, there are also limitations to using 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole in lab experiments. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has poor solubility in water, which can make it difficult to use in certain assays. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole. One area of research is to further elucidate the mechanism of action of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole and its effects on various signaling pathways. Another area of research is to investigate the potential applications of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole in other disease areas, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis and formulation of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole for use as a therapeutic agent.
合成法
The synthesis of 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole involves several steps, including the condensation of 2-chlorobenzaldehyde with 2-aminomethyl-5,6-dimethylbenzimidazole to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with acryloyl chloride to form 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole.
科学的研究の応用
1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic strategy for cancer treatment.
In addition to cancer research, 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential applications in infectious diseases. It has been found to have antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus (HIV). 1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-(5,6-dimethylbenzimidazol-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-12-9-16-17(10-13(12)2)21(11-20-16)18(22)8-7-14-5-3-4-6-15(14)19/h3-11H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUPIAUIOIZMIY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(3,5-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5292022.png)

![2-[3-(2-methoxybenzoyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5292034.png)



![3-[2-(4-hydroxy-1-piperidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5292067.png)
![2-[3-(benzyloxy)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5292075.png)

![2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5292079.png)
![N-{5-[(benzylthio)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxyacetamide](/img/structure/B5292082.png)
![6-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5292097.png)
![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)